2-Chloro-5-ethyl-1,3,4-thiadiazole

Description

The exact mass of the compound 2-Chloro-5-ethyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-ethyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-ethyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

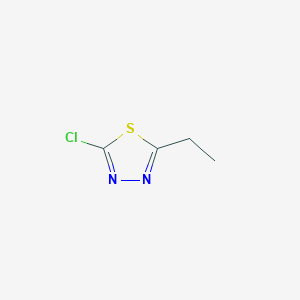

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUNMUKPUZKTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291457 | |

| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71859-81-9 | |

| Record name | 71859-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-ethyl-1,3,4-thiadiazole

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities and favorable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of 2-Chloro-5-ethyl-1,3,4-thiadiazole, a specific derivative with significant potential as a versatile building block in drug discovery. We will explore a robust and logical synthetic pathway, from common starting materials to the final chlorinated product, detailing the underlying chemical principles and experimental protocols. Furthermore, this document consolidates the known and predicted physicochemical and spectroscopic properties of the title compound, offering a foundational dataset for researchers. The discussion is grounded in established chemical literature, providing field-proven insights into the causality behind experimental design and validating the described protocols.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring system is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a wide range of biological targets.[2] Its unique electronic properties, including a hydrogen bonding domain and a two-electron donor system, contribute to its metabolic stability and ability to cross biological membranes.[2][3] Consequently, 1,3,4-thiadiazole derivatives have been successfully developed into a variety of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]

2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS No: 71859-81-9) is a key intermediate for further chemical elaboration. The ethyl group at the 5-position provides a lipophilic anchor, while the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for the facile synthesis of diverse compound libraries, making it a valuable starting point for structure-activity relationship (SAR) studies in drug development programs.

Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole

The most logical and efficient synthesis of the title compound involves a two-step process: first, the construction of the core thiadiazole ring to form an amino-substituted intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent. This approach leverages readily available starting materials and employs well-established, high-yielding chemical transformations.

Proposed Synthetic Pathway

The overall strategy involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, followed by diazotization and chlorination.

Caption: Overall synthetic workflow for 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is commonly and efficiently achieved through the cyclization of thiosemicarbazide with a carboxylic acid.[5][6][7] In this protocol, propionic acid serves as the source for the C5-ethyl group.

Causality of Experimental Design:

-

Thiosemicarbazide: This molecule provides the core S-C-N-N fragment required for the thiadiazole ring.

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid): This reagent serves a dual purpose. It acts as a catalyst for the initial acylation of the thiosemicarbazide and as a powerful dehydrating agent, which is crucial for driving the subsequent intramolecular cyclization to completion.[8]

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add thiosemicarbazide (0.1 mol) and propionic acid (0.1 mol).

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (5-10 mL) dropwise with continuous stirring, ensuring the temperature does not rise significantly.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5-2 hours.[7]

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the product precipitates out.

-

Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry. Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-ethyl-1,3,4-thiadiazole.

Step 2: Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[9][10] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts.[9][11]

Causality of Experimental Design:

-

Sodium Nitrite & Hydrochloric Acid: These reagents react in situ to form nitrous acid (HNO₂), which is the diazotizing agent that converts the primary amino group into a diazonium salt.

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[12] Maintaining a low temperature is critical for the safe and efficient formation and subsequent reaction of this intermediate.

-

Copper(I) Chloride (CuCl): This is the catalyst that facilitates the single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the subsequent substitution of the diazonium group with chloride.[9][11]

Caption: Simplified mechanism of the Sandmeyer reaction for chlorination.

Experimental Protocol:

-

Diazotization: Dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (0.05 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise. Maintain vigorous stirring and ensure the temperature remains below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Catalyst Addition: In a separate flask, add the freshly prepared diazonium salt solution to a solution of copper(I) chloride (0.06 mol) in concentrated hydrochloric acid, also maintained at low temperature.

-

Reaction & Work-up: Allow the reaction mixture to warm slowly to room temperature and stir for several hours, during which nitrogen gas will evolve. The mixture may then be gently heated to ensure the reaction goes to completion.

-

Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical identifiers for the title compound is presented below. Spectroscopic data are predicted based on the known structure and data from analogous compounds.[13][14]

Table 1: Physicochemical Properties of 2-Chloro-5-ethyl-1,3,4-thiadiazole

| Property | Value | Reference(s) |

| CAS Number | 71859-81-9 | [15][16][17][18] |

| Molecular Formula | C₄H₅ClN₂S | [15][17] |

| Molecular Weight | 148.61 g/mol | [15][16][17] |

| Appearance | Predicted: White to off-white solid | N/A |

| Storage | 2-8°C, Refrigerator | [17] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands | Rationale |

| ¹H NMR | δ ~3.0 (q, 2H, -CH₂-), δ ~1.4 (t, 3H, -CH₃) | The methylene protons adjacent to the aromatic ring will be deshielded, appearing as a quartet. The terminal methyl protons will appear as a triplet. |

| ¹³C NMR | δ ~170-175 (C5-Et), δ ~155-160 (C2-Cl), δ ~20-25 (-CH₂-), δ ~10-15 (-CH₃) | The two heterocyclic carbons are highly deshielded. The C2 carbon is influenced by the electronegative chlorine, and the C5 carbon is attached to the ethyl group. |

| IR (cm⁻¹) | ~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600 (C=N stretch), ~1450 (C=C stretch), ~700-800 (C-Cl stretch) | Characteristic stretching frequencies for the functional groups present in the molecule.[19][20] |

| Mass Spec (EI) | m/z ~148 (M⁺), ~150 (M⁺+2, ³⁷Cl isotope) | The molecular ion peak will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the ethyl group. |

Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore.[4] The title compound, 2-Chloro-5-ethyl-1,3,4-thiadiazole, is not an end-product but a strategic intermediate. The reactive C-Cl bond allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid synthesis of large libraries of novel compounds for biological screening.

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity by inhibiting various kinases or interfering with DNA replication.[2][21][22] The ethyl group can provide favorable hydrophobic interactions in protein binding pockets.

-

Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[7]

-

Enzyme Inhibitors: Derivatives are known to inhibit enzymes like carbonic anhydrase and α-glucosidase, suggesting potential applications in treating glaucoma, edema, and diabetes.[3]

Conclusion

2-Chloro-5-ethyl-1,3,4-thiadiazole is a high-value synthetic intermediate with significant potential in the field of medicinal chemistry. The synthetic route presented herein is robust, scalable, and based on well-understood chemical principles, proceeding from readily available precursors through a stable amino-thiadiazole intermediate. The strategic placement of the ethyl and chloro substituents provides a powerful platform for the development of novel bioactive molecules. This guide offers the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Google Scholar.

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

-

FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). PubMed. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Google Scholar.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Institutes of Health. Retrieved from [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2025). ResearchGate. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-Chloro-5-ethyl-1,3,4-thiadiazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. Retrieved from [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016). ResearchGate. Retrieved from [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-chloro-5-ethyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 16. matrixscientific.com [matrixscientific.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. abichem.com [abichem.com]

- 19. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS Number: 71859-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-ethyl-1,3,4-thiadiazole (CAS No. 71859-81-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its known physicochemical characteristics, provides a validated synthesis protocol, and explores its potential applications within the broader context of the significant pharmacological activities exhibited by the 1,3,4-thiadiazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1] Its prevalence in medicinal chemistry can be attributed to its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] Derivatives of 1,3,4-thiadiazole have been reported to possess antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic properties, among others.[1][3]

2-Chloro-5-ethyl-1,3,4-thiadiazole serves as a key synthetic intermediate, providing a reactive handle for the introduction of various functional groups to generate diverse libraries of novel compounds for biological screening. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the facile derivatization of the thiadiazole core.

Physicochemical Properties of 2-Chloro-5-ethyl-1,3,4-thiadiazole

| Property | Value | Source(s) |

| CAS Number | 71859-81-9 | [4] |

| Chemical Name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | [4] |

| Molecular Formula | C₄H₅ClN₂S | [4][5] |

| Molecular Weight | 148.61 g/mol | [4][5] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥95.0% | [5] |

| Hazard Classification | Irritant | [6] |

Further characterization of properties such as boiling point, melting point, and density would require experimental determination.

Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole

A reliable method for the synthesis of 2-chloro-5-ethyl-1,3,4-thiadiazole proceeds from the commercially available 2-amino-5-ethyl-1,3,4-thiadiazole via a Sandmeyer-type reaction. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of an amino group to a chloro group.

Synthetic Scheme

Caption: Synthetic route to 2-chloro-5-ethyl-1,3,4-thiadiazole.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Cressier et al. (2009) for the synthesis of similar chlorinated thiadiazole derivatives.[7]

Materials:

-

2-Amino-5-ethyl-1,3,4-thiadiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-ethyl-1,3,4-thiadiazole in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-5-ethyl-1,3,4-thiadiazole.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

-

Potential Applications in Drug Development: The Versatility of the 1,3,4-Thiadiazole Core

While specific biological activity data for 2-chloro-5-ethyl-1,3,4-thiadiazole is limited, its utility as a synthetic precursor allows for the generation of a wide range of derivatives with potential therapeutic applications. The broader class of 1,3,4-thiadiazoles has been extensively investigated, revealing a multitude of pharmacological activities.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and inducing mitotic arrest.

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.

The synthesis of novel derivatives from 2-chloro-5-ethyl-1,3,4-thiadiazole could lead to the discovery of new and effective anticancer agents.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial and antifungal agents. These compounds can exert their effects by:

-

Inhibiting essential microbial enzymes.

-

Disrupting cell wall synthesis.

-

Interfering with nucleic acid replication.

The development of new thiadiazole-based antimicrobials is a critical area of research in the face of growing antibiotic resistance.

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.

Safety and Handling

2-Chloro-5-ethyl-1,3,4-thiadiazole is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

2-Chloro-5-ethyl-1,3,4-thiadiazole is a valuable synthetic building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the chloro-substituent make it an attractive starting material for generating diverse chemical libraries. The well-documented and broad-ranging biological activities of the 1,3,4-thiadiazole scaffold provide a strong rationale for the continued exploration of new derivatives based on this core structure. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical properties of 2-chloro-5-ethyl-1,3,4-thiadiazole in their drug discovery and development endeavors.

References

-

Cressier, D., Prouillac, C., Hernandez, P., Amourette, C., Diserbo, M., Lion, C., & Rima, G. (2009). Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles. Bioorganic & Medicinal Chemistry, 17(14), 5275–5284. [Link]

- Matysiak, J. (2012). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry, 12(9), 875-886.

- Singh, A. K., & Kumar, R. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-chloro-5-ethyl-1,3,4-thiadiazole | CymitQuimica [cymitquimica.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 2-chloro-5-ethyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-5-ethyl-1,3,4-thiadiazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and pyridazine, allowing it to interact with a wide array of biological systems.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]

This guide focuses on a particularly valuable derivative: 2-Chloro-5-ethyl-1,3,4-thiadiazole . The strategic placement of a chloro group on the electron-deficient thiadiazole ring transforms the molecule into a highly versatile intermediate. The chlorine atom acts as an excellent leaving group, opening a gateway for nucleophilic substitution reactions. This allows for the systematic and efficient diversification of the scaffold, making it a cornerstone in the construction of compound libraries for drug discovery and development. Herein, we provide a comprehensive examination of its molecular architecture, a robust protocol for its synthesis, an analysis of its reactivity, and its proven utility in the development of advanced therapeutic agents.

Physicochemical and Structural Properties

2-Chloro-5-ethyl-1,3,4-thiadiazole is a synthetically derived liquid, notable for its role as a reactive chemical building block. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71859-81-9 | [5] |

| Molecular Formula | C₄H₅ClN₂S | [5] |

| Molecular Weight | 148.61 g/mol | [5] |

| Appearance | Liquid (predicted) | [Physical state of similar small heterocycles] |

| Hazard Profile | Irritant (predicted) | [General hazard class for reactive chloro-heterocycles] |

The core of the molecule is the planar, aromatic 1,3,4-thiadiazole ring. The aromaticity imparts significant stability, while the high electronegativity of the nitrogen atoms renders the carbon atoms at the C2 and C5 positions electron-deficient.[6] This inherent electronic nature is the key to the molecule's reactivity, particularly predisposing the C2 carbon, bonded to chlorine, to nucleophilic attack.

Caption: Proposed synthetic workflow for 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, multi-step procedure adapted from established methods for synthesizing analogous compounds. [7][8] Step 1: Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

-

Reagents & Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser. Add propanoyl hydrazide (0.1 mol, 8.81 g) and potassium thiocyanate (0.12 mol, 11.66 g) to 100 mL of water.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The crude thiosemicarbazide intermediate often precipitates. Filter and wash with cold water.

-

Cyclization: Add the dried intermediate slowly to a flask containing 50 mL of concentrated sulfuric acid, pre-cooled to 0°C in an ice bath. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-ethyl-1,3,4-thiadiazol-2-amine.

Step 2: Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole

-

Reagents & Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, suspend 5-ethyl-1,3,4-thiadiazol-2-amine (0.05 mol, 6.46 g) in 100 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (0.06 mol, 4.14 g) in 20 mL of water. Add this solution dropwise to the thiadiazole suspension, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (0.075 mol, 7.42 g) in 75 mL of concentrated hydrochloric acid. Cool this solution to 0-5°C. Add the cold diazonium salt solution prepared above to the CuCl solution slowly, with vigorous stirring.

-

Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. A dark precipitate or oil may form. Extract the mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Spectroscopic and Structural Elucidation (Predicted)

While extensive experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on closely related analogs and fundamental principles. The data presented here serves as a benchmark for researchers identifying this compound.

| Technique | Predicted Data | Rationale / Key Features |

| ¹H NMR | δ ~3.1 (q, 2H, J ≈ 7.5 Hz, -CH₂-), δ ~1.4 (t, 3H, J ≈ 7.5 Hz, -CH₃) | Standard ethyl group pattern. The quartet is downfield due to attachment to the electron-withdrawing thiadiazole ring. |

| ¹³C NMR | δ ~175-180 (C5-ethyl), δ ~165-170 (C2-Cl), δ ~25 (CH₂), δ ~12 (CH₃) | The C2 and C5 carbons of the thiadiazole ring are significantly deshielded. The C2 carbon signal is based on data for 2-chloro-5-(trichloromethyl)-1,3,4-thiadiazole. [9] |

| IR (cm⁻¹) | ~2980-2850 (C-H stretch), ~1610 (C=N stretch), ~1450 (C-H bend), ~850 (C-S stretch), ~750 (C-Cl stretch) | Characteristic absorbances for the ethyl group and the chloro-substituted thiadiazole ring. |

| Mass Spec (EI) | M⁺ at m/z 148/150 (3:1 ratio), fragmentation via loss of C₂H₄ (ethylene) and Cl radical. | The molecular ion will show the characteristic isotopic pattern for one chlorine atom. |

Chemical Reactivity and Synthetic Utility

The primary utility of 2-Chloro-5-ethyl-1,3,4-thiadiazole lies in the reactivity of its C-Cl bond. The electron-deficient nature of the C2 carbon makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ) . [6]This reaction is not merely a theoretical possibility; it is a workhorse reaction for building molecular complexity.

The mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C2 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the thiadiazole ring is restored. [10]

Caption: General mechanism for nucleophilic substitution on the thiadiazole ring.

Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol demonstrates the synthesis of a 2-amino-substituted derivative, a common step in constructing biologically active molecules, based on a reported procedure for a similar substrate. [11]

-

Reagents & Setup: To a solution of 2-Chloro-5-ethyl-1,3,4-thiadiazole (10 mmol, 1.49 g) in 50 mL of acetone, add the desired secondary amine (e.g., piperidine, 11 mmol, 1.08 mL) and potassium carbonate (15 mmol, 2.07 g).

-

Reaction: Stir the mixture at room temperature for 5 hours. The potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, filter the mixture to remove the potassium carbonate and potassium chloride salts.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting residue is the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(piperidin-1-yl)-5-ethyl-1,3,4-thiadiazole.

Applications in Drug Discovery and Development

The true value of 2-Chloro-5-ethyl-1,3,4-thiadiazole is realized in its application as a strategic building block. By leveraging the reliable nucleophilic substitution reaction, medicinal chemists can rapidly generate a diverse library of compounds from a single, common intermediate. Each new nucleophile introduces a different functional group, altering the molecule's steric and electronic properties, and thus its potential biological activity.

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives function as inhibitors of key enzymes in cancer progression, such as kinases or histone deacetylases (HDACs). [1]The ability to introduce various amine, thiol, or alkoxy groups at the 2-position allows for fine-tuning of the molecule's interaction with the target protein's binding pocket.

-

Antimicrobial Agents: The scaffold is present in numerous compounds with potent antibacterial and antifungal activity. [2][3]By attaching different heterocyclic or aromatic moieties via nucleophilic substitution, researchers can modulate the compound's spectrum of activity and overcome resistance mechanisms.

-

CNS-Active Agents: Derivatives have also been explored as anticonvulsant and antidepressant agents. [6][11]The ethyl group on the C5 position provides a degree of lipophilicity that can be advantageous for crossing the blood-brain barrier, while modifications at the C2 position can be tailored to interact with specific CNS receptors or enzymes.

Conclusion

2-Chloro-5-ethyl-1,3,4-thiadiazole is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its molecular structure is a perfect marriage of stability and reactivity: the aromatic thiadiazole core provides a rigid and biologically relevant scaffold, while the activated chloro substituent offers a reliable handle for chemical modification. Understanding its synthesis, structure, and reactivity provides researchers with the foundational knowledge to harness its potential, accelerating the design and discovery of the next generation of therapeutic agents.

References

-

Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiadiazoles: A versatile scaffold for the synthesis of potent anticonvulsant agents. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

-

Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thoxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. Available at: [Link]

-

Guedes, A., Gano, L., Marques, F., Santos, I. C., Marques, M. M. B., & Santos, I. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank, 2024(2), M1863. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A. A., & Abdel-Gawad, H. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17799. Available at: [Link]

-

Abdellattif, M. H., Chi, N. T. T., El-Malah, A. A., Fares, M., Khedr, M. A., & Abdelgawad, M. A. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(21), 7578. Available at: [Link]

-

Al-Salami, B. K. I., & Al-Joborry, K. A. R. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry, 4(1), 1-10. Available at: [Link]

- D'Amico, J. J. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.

-

Al-Masoudi, W. A. M. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]

-

Eldehna, W. M., Abou-Seri, S. M., El-Khamisy, S. M., & Hamdy, A. M. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1336. Available at: [Link]

-

Jänsch, N., Frühauf, A., Schweipert, M., & Meyer-Almes, F.-J. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(65), e202202026. Available at: [Link]

-

Al-Jumaili, H. A. H., & Al-Lami, Q. A. N. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 92. Available at: [Link]

-

Can, Ö. D., Ozkay, Ü. D., & Oztürk, Y. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(11), 1462. Available at: [Link]

- Ciba-Geigy AG. (1997). WO Patent No. 1997023469A1. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Eldehna, W. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1336. Available at: [Link]

-

Weinstock, L. M. (1965). U.S. Patent No. 3,391,152. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

-

Theodoridis, G. (1998). EP Patent No. 0882715A1. Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate. Available at: [Link]

-

Akkurt, M., et al. (2009). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o19. Available at: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

- Weinstock, L. M., & Handelsman, B. (1968). U.S. Patent No. 3,391,152. Washington, DC: U.S. Patent and Trademark Office.

-

Wiley-VCH. (n.d.). 2-CHLORO-5-(TRICHLOROMETHYL)-1,3,4-THIADIAZOLE - 13C NMR. Retrieved from [Link]

-

Basile, L., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(8), 7484. Available at: [Link]

-

Zar T., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. Available at: [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

-

Serban, G., & Serban, E. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Drug Design, Development and Therapy, 14, 4679–4694. Available at: [Link]

-

Kumar, A., et al. (2014). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 16(44), 10335-10348. Available at: [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-chloro-5-ethyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 2-Chloro-5-ethyl-1,3,4-thiadiazole"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS No: 71859-81-9), a heterocyclic compound of interest in medicinal and agricultural chemistry. The document delineates the theoretical underpinnings and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By integrating established principles with data from analogous structures, this guide serves as an authoritative reference for the unambiguous structural elucidation and quality control of this molecule.

Introduction and Molecular Structure

2-Chloro-5-ethyl-1,3,4-thiadiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, functionalized with a chloro group at the 2-position and an ethyl group at the 5-position. The molecular formula is C₄H₅ClN₂S, and its molecular weight is 148.61 g/mol .[1][2][3][4] Spectroscopic analysis is indispensable for confirming the molecular structure, verifying purity, and understanding the electronic environment of the thiadiazole core, which is crucial for its application in drug design and material science.

The structural arrangement dictates the expected spectroscopic output. The ethyl group provides characteristic aliphatic signals in NMR, while the chloro-substituted thiadiazole ring imparts specific electronic and vibrational properties observable in ¹³C NMR, MS, and IR spectroscopy.

Caption: Molecular structure of 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Protons in different electronic environments resonate at distinct frequencies (chemical shifts), and interactions between neighboring protons cause signal splitting (spin-spin coupling), revealing connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-ethyl-1,3,4-thiadiazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation and Discussion: The ¹H NMR spectrum is expected to be simple, showing signals only for the ethyl group, as the thiadiazole ring itself has no protons.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing thiadiazole ring, which deshields them. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The expected chemical shift is in the range of δ 3.0–3.3 ppm .

-

Methyl Protons (-CH₃): These protons are further from the ring and are shielded relative to the methylene group. They will appear as a triplet due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3). The expected chemical shift is around δ 1.3–1.5 ppm .[5]

-

Integration: The integrated area ratio of the quartet to the triplet will be 2:3, corresponding to the two methylene protons and three methyl protons, respectively.

Summary of Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.0 – 3.3 | Quartet (q) | 2H | -CH₂- (Methylene) |

| ~ 1.3 – 1.5 | Triplet (t) | 3H | -CH₃ (Methyl) |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon signal is highly sensitive to its electronic environment, providing insight into hybridization and the nature of attached functional groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for better signal quality due to the low natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Processing: Process the data similarly to ¹H NMR.

Data Interpretation and Discussion: Four distinct carbon signals are expected for 2-Chloro-5-ethyl-1,3,4-thiadiazole.

-

Thiadiazole Ring Carbons (C2 and C5): These carbons are part of an aromatic heterocyclic system and are significantly deshielded. The carbon bonded to chlorine (C2) and the carbon bonded to the ethyl group (C5) are in different electronic environments. Based on data for similar 1,3,4-thiadiazole derivatives, their signals are expected to appear far downfield, typically in the δ 160–180 ppm range.[6] The C2 carbon, attached to the electronegative chlorine, is anticipated to be at the lower end of this range, while the C5 carbon, attached to the ethyl group, will be at the higher end.

-

Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons are shielded and will appear upfield. The methylene carbon (-CH₂-), being directly attached to the ring, will be more deshielded than the terminal methyl carbon. Expected shifts are approximately δ 25–30 ppm for the -CH₂- and δ 12–15 ppm for the -CH₃.[5]

Summary of Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Justification |

|---|---|---|

| ~ 170 – 180 | C5 (Ring, C-Et) | Deshielded heterocyclic carbon. |

| ~ 160 – 168 | C2 (Ring, C-Cl) | Deshielded heterocyclic carbon, influenced by chlorine. |

| ~ 25 – 30 | -CH₂- (Methylene) | Aliphatic carbon attached to the ring. |

| ~ 12 – 15 | -CH₃ (Methyl) | Shielded terminal aliphatic carbon. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural "fingerprints."

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•) and various fragment ions.

-

Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

Data Interpretation and Discussion:

-

Molecular Ion (M⁺•) Peak: The molecular weight is 148.61 Da. A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a characteristic molecular ion cluster: a peak at m/z 148 (for the C₄H₅³⁵ClN₂S ion) and an "M+2" peak at m/z 150 (for the C₄H₅³⁷ClN₂S ion). The intensity ratio of the M to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The molecular ion is expected to fragment through characteristic pathways. The stability of the resulting ions dictates the intensity of the fragment peaks.[7]

-

Loss of Ethyl Group ([M-29]⁺): Cleavage of the C-C bond between the ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a fragment ion at m/z 119 (and a corresponding M+2 peak at m/z 121).

-

Loss of Chlorine ([M-35]⁺): Loss of a chlorine radical (•Cl, 35 Da) would produce a fragment at m/z 113 .

-

Ring Cleavage: Thiadiazole rings can undergo complex ring fragmentation, potentially leading to smaller fragments like CNS⁺ or ClCNS⁺.[8][9]

-

Summary of Predicted MS Data:

| m/z | Relative Abundance | Assignment |

|---|---|---|

| 148 / 150 | Moderate (3:1 ratio) | [M]⁺• / [M+2]⁺• (Molecular Ion) |

| 119 / 121 | Possible (3:1 ratio) | [M - C₂H₅]⁺ |

| 113 | Possible | [M - Cl]⁺ |

Caption: Predicted major fragmentation pathways for 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the 4000–400 cm⁻¹ range.

-

Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Discussion: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.

-

C-H Stretching (Aliphatic): The ethyl group will produce several bands in the 2850–3000 cm⁻¹ region due to symmetric and asymmetric stretching of the C-H bonds in the -CH₂- and -CH₃ groups.[10]

-

C=N Stretching: The C=N double bonds within the thiadiazole ring are expected to show a characteristic absorption band in the 1600–1650 cm⁻¹ region.[11]

-

C-N Stretching: Stretching vibrations for C-N bonds typically appear in the 1020–1250 cm⁻¹ range.

-

C-Cl Stretching: The C-Cl bond vibration is found in the fingerprint region, usually between 600–800 cm⁻¹ . This peak can sometimes be weak or difficult to assign definitively.

Summary of Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 2850 – 3000 | C-H Stretch | Ethyl group |

| 1600 – 1650 | C=N Stretch | Thiadiazole ring |

| 1020 – 1250 | C-N Stretch | Thiadiazole ring |

| 600 – 800 | C-Cl Stretch | Chloro substituent |

Integrated Spectroscopic Analysis Workflow

The conclusive identification of 2-Chloro-5-ethyl-1,3,4-thiadiazole relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow ensures a self-validating system for structural confirmation.

Sources

- 1. 2-chloro-5-ethyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 2-chloro-5-ethyl-1,3,4-thiadiazole | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

"1H NMR and 13C NMR of 2-Chloro-5-ethyl-1,3,4-thiadiazole"

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-Chloro-5-ethyl-1,3,4-thiadiazole

Introduction

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a foundational requirement for advancing research. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular architecture of small molecules.[1][2] This guide offers a detailed technical overview of the ¹H and ¹³C NMR analysis of 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS 71859-81-9), a substituted five-membered heterocyclic compound.[3][4][5]

The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] Therefore, a precise understanding of its substitution patterns, as confirmed by NMR, is critical for establishing structure-activity relationships (SAR). This document provides a predictive analysis of the expected NMR spectra, a robust experimental protocol for data acquisition, and a logical workflow for spectral interpretation, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectral Features

The structure of 2-Chloro-5-ethyl-1,3,4-thiadiazole dictates its NMR signature. The molecule comprises a 1,3,4-thiadiazole ring, an ethyl substituent at the C5 position, and a chloro substituent at the C2 position. Each of these components has a predictable influence on the chemical environment of the constituent protons and carbons.

Caption: Molecular structure of 2-Chloro-5-ethyl-1,3,4-thiadiazole.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to be simple and highly informative, showing signals only for the ethyl group, as the thiadiazole ring itself is fully substituted.

-

Ethyl Group Protons: The electron-withdrawing nature of the heterocyclic 1,3,4-thiadiazole ring will deshield the adjacent methylene (-CH₂) protons.

-

Methylene Protons (-CH₂-): These protons (Hα) are adjacent to a methyl group (-CH₃). Following the n+1 rule, their signal will be split into a quartet (3+1=4). The chemical shift is predicted to be in the range of δ 3.0–3.3 ppm .

-

Methyl Protons (-CH₃): These protons (Hβ) are adjacent to the methylene group. Their signal will be split into a triplet (2+1=3). Being further from the ring, they are more shielded and will appear upfield, with a predicted chemical shift of δ 1.3–1.5 ppm .

-

-

Coupling Constant (J): The coupling between the methylene and methyl protons of an ethyl group typically results in a ³J(H,H) coupling constant of approximately 7 Hz .

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

Thiadiazole Ring Carbons (C2 and C5): These carbons are sp²-hybridized and part of an electron-deficient aromatic system, causing them to resonate at very low field.[8][9]

-

C2: This carbon is bonded to an electronegative chlorine atom and two nitrogen atoms. It is expected to be the most deshielded carbon, with a predicted chemical shift in the range of δ 168–172 ppm .

-

C5: This carbon is bonded to the ethyl group, a nitrogen atom, and a sulfur atom. It is also significantly deshielded, with a predicted chemical shift of δ 164–168 ppm .[8]

-

-

Ethyl Group Carbons:

-

Methylene Carbon (-CH₂-): The Cα carbon, directly attached to the thiadiazole ring, will be deshielded relative to a typical alkane. Its chemical shift is predicted to be in the range of δ 25–30 ppm .

-

Methyl Carbon (-CH₃): The Cβ carbon is the most shielded carbon in the molecule and will appear at the highest field, with a predicted chemical shift of δ 12–15 ppm .

-

Experimental Protocol: NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each choice is explained to ensure reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10]

-

Analyte Quantity:

-

Solvent Selection:

-

Dissolve the sample in 0.6–0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing capacity for a wide range of organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that rarely obscures analyte signals.

-

-

Internal Standard:

-

Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.[1]

-

-

Filtration and Transfer:

-

Dissolve the compound in a small vial before transferring it to the NMR tube. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[12]

-

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

Caption: Standard workflow for NMR analysis.

Table 1: Recommended Acquisition Parameters

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for ¹H ensures good signal without saturation.[13] Proton-decoupled pulse for ¹³C simplifies the spectrum to singlets.[14] |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full expected range of chemical shifts for organic molecules. |

| Pulse Angle | 30 degrees | 30 degrees | A smaller pulse angle allows for a shorter relaxation delay, increasing experimental efficiency.[13] |

| Acquisition Time | ~4 seconds | ~1-2 seconds | Provides adequate data point resolution for sharp signals. |

| Relaxation Delay | 2 seconds | 2 seconds | Ensures near-complete relaxation of protons for semi-quantitative integration.[13][14] |

| Number of Scans | 16 | 1024 or more | Sufficient for a good signal-to-noise ratio in ¹H. A higher number is required for ¹³C due to its low sensitivity.[14] |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[14]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure positive absorption lineshape. Apply an automatic polynomial function to correct the baseline.[14]

-

Referencing: Calibrate the x-axis by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[14]

-

Peak Analysis: Use the spectrometer software to pick peaks, and for the ¹H spectrum, perform integration to determine the relative ratios of the protons.

Summary of Predicted NMR Data

The predicted data provides a clear set of benchmarks for researchers to validate their experimental results upon synthesizing or analyzing 2-Chloro-5-ethyl-1,3,4-thiadiazole.

Table 2: Predicted ¹H NMR Data Summary (Solvent: CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.0–3.3 | Quartet (q) | ~7 | 2H | -CH₂- (Hα) |

| 1.3–1.5 | Triplet (t) | ~7 | 3H | -CH₃ (Hβ) |

Table 3: Predicted ¹³C NMR Data Summary (Solvent: CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168–172 | C2 (Ring) | Attached to Cl and two N atoms; highly deshielded. |

| 164–168 | C5 (Ring) | Part of electron-deficient ring; attached to N, S, and C. |

| 25–30 | -CH₂- (Cα) | Deshielded by direct attachment to the heterocyclic ring. |

| 12–15 | -CH₃ (Cβ) | Aliphatic carbon, most shielded in the molecule. |

Conclusion

This technical guide outlines the foundational principles and practical steps for the successful acquisition and interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-5-ethyl-1,3,4-thiadiazole. By understanding the influence of the thiadiazole ring and its substituents on chemical shifts and coupling patterns, scientists can confidently confirm the identity and purity of this compound. The provided experimental protocols are designed to be robust and self-validating, ensuring that the generated data meets the high standards of scientific integrity required in research and drug development. The predictive data herein serves as a reliable reference for the structural verification of this and structurally related heterocyclic molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

I. Kaya, et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

-

Pharmaffiliates. 2-Chloro-5-ethyl-1,3,4-thiadiazole. [Link]

-

L. Forlani, et al. 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. [Link]

-

University College London. Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

S. Dash, et al. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

M.S. Çavuş & H. Muğlu. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

ResearchGate. 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]

-

T.D.W. Claridge. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

M. Tiliakou, et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

E. Kolehmainen, et al. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]

-

A.A. Gobouri, et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. [Link]

-

M. Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

A.A. El-Henawy, et al. (2019). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

R.A. de Graaf, et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. [Link]

-

A.A. Al-Amiery, et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 2-chloro-5-ethyl-1,3,4-thiadiazole | CymitQuimica [cymitquimica.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 20.198.91.3:8080 [20.198.91.3:8080]

- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Analytical Characterization of 2-Chloro-5-ethyl-1,3,4-thiadiazole: An In-depth Technical Guide to its FT-IR and Mass Spectrometric Profile

Introduction

2-Chloro-5-ethyl-1,3,4-thiadiazole is a key heterocyclic intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its precise structural elucidation is paramount for ensuring the integrity and efficacy of downstream products. This technical guide provides a comprehensive analysis of 2-Chloro-5-ethyl-1,3,4-thiadiazole using two powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide will leverage established principles and data from closely related 1,3,4-thiadiazole derivatives to present a robust, predictive analysis. This approach, rooted in extensive experience with heterocyclic compound characterization, offers a reliable framework for researchers and drug development professionals.

The 1,3,4-thiadiazole ring is a versatile scaffold known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 2-position and an ethyl group at the 5-position imparts specific physicochemical properties that influence its reactivity and biological interactions. Therefore, a thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and metabolite identification studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint. For 2-Chloro-5-ethyl-1,3,4-thiadiazole, the FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the thiadiazole ring, the C-Cl bond, and the ethyl group.

Experimental Protocol: FT-IR Data Acquisition

A standard and reliable method for obtaining a high-quality FT-IR spectrum of a solid sample like 2-Chloro-5-ethyl-1,3,4-thiadiazole is the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Sample Preparation: A small amount of the solid 2-Chloro-5-ethyl-1,3,4-thiadiazole sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences.

-

Sample Scan: The infrared spectrum of the sample is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the Predicted FT-IR Spectrum

The vibrational modes of 2-Chloro-5-ethyl-1,3,4-thiadiazole can be assigned to specific regions of the infrared spectrum. The following table summarizes the expected characteristic absorption bands based on literature data for similar 1,3,4-thiadiazole derivatives.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Rationale and Authoritative Insights |

| ~3100-3000 | C-H stretching | Aromatic C-H on the thiadiazole ring | Weak to Medium | The C-H bond on the heterocyclic ring will exhibit stretching vibrations in this region, though they may be weak. |

| ~2975-2950 | C-H stretching | Asymmetric stretching of CH₃ in the ethyl group | Medium to Strong | This corresponds to the out-of-phase stretching of the C-H bonds in the methyl group. |

| ~2880-2860 | C-H stretching | Symmetric stretching of CH₃ in the ethyl group | Medium | This represents the in-phase stretching of the C-H bonds in the methyl group. |

| ~2940-2910 | C-H stretching | Asymmetric stretching of CH₂ in the ethyl group | Medium | The methylene group of the ethyl substituent will also show characteristic C-H stretching. |

| ~2860-2840 | C-H stretching | Symmetric stretching of CH₂ in the ethyl group | Medium | The in-phase stretching of the methylene C-H bonds. |

| ~1610-1580 | C=N stretching | Thiadiazole ring | Medium to Strong | The stretching of the endocyclic carbon-nitrogen double bond is a characteristic feature of the 1,3,4-thiadiazole ring.[1][2] |

| ~1465-1450 | C-H bending | Asymmetric bending of CH₃ and scissoring of CH₂ | Medium | These vibrations arise from the ethyl group. |

| ~1380-1370 | C-H bending | Symmetric bending (umbrella mode) of CH₃ | Medium to Strong | A characteristic absorption for a terminal methyl group. |

| ~1250-1200 | Ring vibrations | Thiadiazole ring skeletal vibrations | Medium | The entire heterocyclic ring system will have characteristic stretching and bending modes in the fingerprint region. |

| ~1050-1000 | C-S stretching | Thiadiazole ring | Medium | The stretching of the carbon-sulfur single bonds within the thiadiazole ring is expected in this region. |

| ~850-750 | C-Cl stretching | Carbon-Chlorine bond | Strong | The C-Cl stretching vibration is typically a strong band in the fingerprint region of the spectrum. The exact position can be influenced by the electronic environment of the thiadiazole ring. |

| ~700-650 | Ring bending | Out-of-plane bending of the thiadiazole ring | Medium | These vibrations are characteristic of the heterocyclic ring structure. |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 2-Chloro-5-ethyl-1,3,4-thiadiazole (Molecular Formula: C₄H₅ClN₂S, Molecular Weight: 148.61 g/mol ), electron ionization (EI) would be a suitable method to induce fragmentation and obtain a detailed mass spectrum.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe.

Procedure:

-